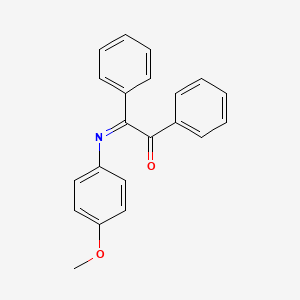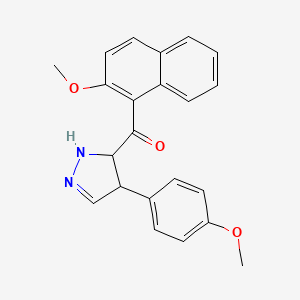![molecular formula C33H24O2 B13744481 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid is an organic compound with the molecular formula C27H20O2. It is characterized by a benzoic acid moiety substituted with a 4-(1,2,2-triphenylethenyl)phenyl group. This compound is known for its stability and unique structural properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid typically involves the following steps:
Starting Material: The process begins with 2-(4-bromophenyl)-1,1,2-triphenylethene.
Reaction with n-Butyllithium: Under an inert nitrogen atmosphere, 2-(4-bromophenyl)-1,1,2-triphenylethene is dissolved in tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added slowly.
Carboxylation: After activation, dry ice (solid CO2) is added to the reaction mixture, leading to the formation of the carboxylated product.
Acid Workup: The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the phenyl groups or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, such as fluorescent dyes and light-emitting diodes (LEDs)[][2].
Mécanisme D'action
The mechanism of action of 4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, potentially affecting cellular functions and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Carboxyphenyl)-1,2,2-triphenylethene
- 1-(4-Nitrophenyl)-1,2,2-triphenylethylene
- 1-(4-Aminophenyl)-1,2,2-triphenylethene
- 1-Methyl-4-(1,2,2-triphenylethenyl)benzene
- 4-(1,2,2-Triphenylvinyl)benzenesulfonic acid
Uniqueness
4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety with a triphenylethenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C33H24O2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4-[4-(1,2,2-triphenylethenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C33H24O2/c34-33(35)30-22-18-25(19-23-30)24-16-20-29(21-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,(H,34,35) |
Clé InChI |
LFQBEJITDAUVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
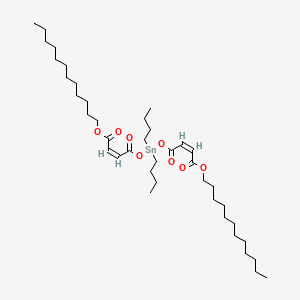

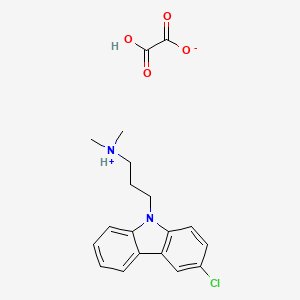
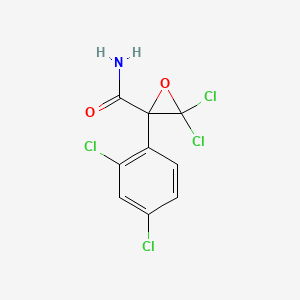
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
